molecular formula C19H22N2O B381542 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole CAS No. 381200-52-8

1-pentyl-2-(phenoxymethyl)-1H-benzimidazole

Cat. No. B381542
CAS RN: 381200-52-8
M. Wt: 294.4g/mol
InChI Key: GARGJJFERCWHDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-pentyl-2-(phenoxymethyl)-1H-benzimidazole, also known as PBZ, is a synthetic compound that belongs to the family of benzimidazole derivatives. PBZ has been studied for its potential use in scientific research due to its interesting chemical properties and potential applications.

Mechanism of Action

1-pentyl-2-(phenoxymethyl)-1H-benzimidazole binds to the sigma-1 receptor with high affinity and modulates its activity. The sigma-1 receptor is involved in several cellular processes, including calcium signaling, ion channel regulation, and protein synthesis. By modulating the activity of the sigma-1 receptor, 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole can affect these processes and potentially lead to changes in cellular function.
Biochemical and Physiological Effects:
1-pentyl-2-(phenoxymethyl)-1H-benzimidazole has been shown to have several biochemical and physiological effects. In vitro studies have shown that 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole can increase the release of dopamine and acetylcholine, two neurotransmitters that are involved in a variety of cognitive processes. 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole has also been shown to have anti-inflammatory effects, which could potentially be useful in the treatment of inflammatory disorders.

Advantages and Limitations for Lab Experiments

1-pentyl-2-(phenoxymethyl)-1H-benzimidazole has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole also has a high affinity for the sigma-1 receptor, making it a useful tool for studying the function of this receptor. However, 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole has some limitations as well. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole has not been extensively studied in vivo, so its effects in living organisms are not well understood.

Future Directions

There are several future directions for research on 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole. One potential area of study is the development of new treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole has been shown to modulate the activity of the sigma-1 receptor, which has been implicated in these disorders. Another potential area of study is the development of new anti-inflammatory drugs. 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole has been shown to have anti-inflammatory effects, which could potentially be useful in the treatment of inflammatory disorders. Finally, more research is needed to understand the long-term effects of 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole and its potential for use in vivo.

Synthesis Methods

1-pentyl-2-(phenoxymethyl)-1H-benzimidazole can be synthesized using a multistep process involving the reaction of 2-phenoxymethylbenzimidazole with 1-pentylbromide in the presence of a base such as potassium carbonate. The resulting compound is then purified using column chromatography to obtain pure 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole.

Scientific Research Applications

1-pentyl-2-(phenoxymethyl)-1H-benzimidazole has been studied for its potential use in scientific research, particularly in the field of neuroscience. 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole has been found to bind to the sigma-1 receptor, a protein that is involved in a variety of cellular processes such as calcium signaling, ion channel regulation, and protein synthesis. The sigma-1 receptor has also been implicated in several neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole has been shown to modulate the activity of the sigma-1 receptor, which could potentially lead to the development of new treatments for these disorders.

properties

IUPAC Name

1-pentyl-2-(phenoxymethyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-2-3-9-14-21-18-13-8-7-12-17(18)20-19(21)15-22-16-10-5-4-6-11-16/h4-8,10-13H,2-3,9,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARGJJFERCWHDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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